2-Iodo-5-methyl-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2O/c1-2-5-6-3(4)7-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDKPPGNAWNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 2 Iodo 5 Methyl 1,3,4 Oxadiazole
Direct Iodination Approaches to 1,3,4-Oxadiazoles
Direct iodination methods offer an atom-economical and often more streamlined approach to the synthesis of 2-iodo-5-methyl-1,3,4-oxadiazole. These techniques typically involve the in situ generation of an electrophilic iodine species that reacts with a suitable oxadiazole precursor or the formed heterocyclic ring.
Oxidative Iodination Protocols for 2-Substituted 1,3,4-Oxadiazoles
Oxidative iodination represents a prominent strategy for the direct formation of the C-I bond on the 1,3,4-oxadiazole (B1194373) ring. These protocols often proceed via the oxidative cyclization of acylhydrazone precursors in the presence of an iodine source.
A practical and transition-metal-free approach involves the use of stoichiometric molecular iodine in the presence of a base such as potassium carbonate. researchgate.netorganic-chemistry.org This method facilitates the oxidative cyclization of acylhydrazones, which can be pre-synthesized or generated in situ from the condensation of aldehydes and hydrazides, to yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net For the synthesis of this compound, this would conceptually involve the use of an appropriate precursor that introduces the methyl and a group that can be displaced by iodine or a precursor that directs iodination.
Another effective oxidative system employs a catalytic amount of iodine in the presence of an oxidant, such as aqueous hydrogen peroxide. This environmentally benign method allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-aroylhydrazones and N-acetylhydrazones at ambient temperatures. researchgate.net
N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination of various organic substrates, including electron-rich aromatic and heterocyclic compounds. cdnsciencepub.com While specific examples of the direct iodination of 2-methyl-1,3,4-oxadiazole (B1348784) using NIS are not extensively detailed in the reviewed literature, the regioselective iodination of methyl-substituted aromatic compounds with NIS in the presence of a catalytic amount of trifluoroacetic acid suggests its potential applicability. cdnsciencepub.com
| Reagent/System | Substrate | Conditions | Product | Yield | Reference |
| I₂ / K₂CO₃ | Acylhydrazones | DMSO, 100 °C | 2,5-disubstituted 1,3,4-oxadiazoles | Good | researchgate.net |
| I₂ (catalytic) / H₂O₂ | N-aroylhydrazones/N-acetylhydrazones | Room Temperature | 2,5-disubstituted 1,3,4-oxadiazoles | Good | researchgate.net |
| NIS / Trifluoroacetic acid (catalytic) | Methoxy- or methyl-substituted aromatics | Mild conditions | Iodinated aromatics | Excellent | cdnsciencepub.com |
Iodine/Metal-Mediated Cyclization and Iodination Techniques
The combination of iodine with a metal catalyst can facilitate both the cyclization to form the 1,3,4-oxadiazole ring and the concurrent introduction of an iodine atom. Copper catalysts, in particular, have been shown to be effective in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org
One-pot copper-catalyzed methods have been developed for the synthesis of symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via a dual oxidation process under an oxygen atmosphere. nih.govacs.org While this method does not directly describe iodination, the involvement of a metal catalyst opens avenues for the incorporation of a halogenation step. For instance, copper-catalyzed coupling reactions between a preformed 1,3,4-oxadiazole and an iodine source are known. acs.org
A plausible strategy for the synthesis of this compound could involve a copper-catalyzed oxidative cyclization of an appropriate N-acetylhydrazone, where an iodine source is present to intercept a reaction intermediate, leading to the desired iodinated product.
Hypervalent Iodine Reagents in Oxadiazole Functionalization
Hypervalent iodine reagents have emerged as mild and efficient oxidants in organic synthesis, with significant applications in the formation of heterocyclic compounds. nih.gov Reagents such as (diacetoxyiodo)benzene (PIDA) and bis(trifluoroacetoxy)iodobenzene (PIFA) are frequently employed in the oxidative cyclization of N-acylhydrazones to afford 2,5-disubstituted 1,3,4-oxadiazoles. chim.it
The use of hypervalent iodine reagents can also be extended to the direct C-H functionalization of preformed heterocycles. nih.gov This approach is particularly relevant for the synthesis of this compound, where the C-H bond at the 5-position of a 2-methyl-1,3,4-oxadiazole could be targeted for iodination. The mechanism of these reactions often involves the generation of a highly electrophilic iodine species that can react with the heterocycle.
While direct C-H iodination of 2-methyl-1,3,4-oxadiazole using hypervalent iodine reagents is not explicitly detailed in the available literature, the known reactivity of these reagents in C-H functionalization suggests this as a viable synthetic route. nih.gov
Multistep Synthesis Routes Incorporating Iodine and Methyl Moieties
Multistep synthetic sequences provide a higher degree of control over the placement of substituents on the 1,3,4-oxadiazole ring. These routes involve the synthesis of precursors that already contain the iodo and methyl groups, or the functionalization of a preformed oxadiazole ring in a separate step.
Cyclization Reactions with Iodinated Precursors
This strategy involves the synthesis of a precursor molecule that already contains an iodine atom, which is then cyclized to form the this compound. A potential precursor for this approach would be an N'-acetyl-N-iodobenzoylhydrazide or a similar structure where the iodo group is strategically placed.
The cyclization of such precursors can be achieved using various dehydrating agents, a common method for the formation of the 1,3,4-oxadiazole ring. nih.gov For instance, the cyclodehydration of 1,2-diacylhydrazines using reagents like phosphorus oxychloride (POCl₃) is a well-established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov
A hypothetical route could involve the synthesis of an N-acetyl-2-iodo-benzohydrazide, followed by a dehydrative cyclization to yield the target molecule. The stability of the iodinated precursor under the cyclization conditions would be a critical factor for the success of this approach.
Post-Cyclization Functionalization for Iodo- and Methyl-Substitution
An alternative multistep approach involves the initial synthesis of a 2-methyl-1,3,4-oxadiazole, followed by the introduction of the iodine atom at the 5-position in a subsequent step. This post-cyclization functionalization can be achieved through several methods.
One potential method is through lithiation followed by iodination. The lithiation of methyl-substituted 1,2-azoles, oxadiazoles, and thiadiazoles has been reported, leading to the formation of a lithiated species that can be trapped with an electrophile. cdnsciencepub.com Specifically, the lateral lithiation of methyl groups on the oxadiazole ring has been demonstrated. cdnsciencepub.com By treating 2-methyl-1,3,4-oxadiazole with a strong base like n-butyllithium, it may be possible to deprotonate the C-H bond at the 5-position, creating a nucleophilic center that can then be quenched with an iodine source, such as molecular iodine, to afford this compound.
Another plausible strategy is a halogen exchange reaction. This would involve the synthesis of a 2-halo-5-methyl-1,3,4-oxadiazole, where the halogen is more reactive than iodine (e.g., bromine). The synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole has been reported. chemicalbook.com This bromo-substituted oxadiazole could then potentially undergo a Finkelstein-type reaction, where the bromide is displaced by iodide using a salt such as sodium iodide. Halogen exchange reactions are a common method for the synthesis of iodo-substituted heterocycles. rsc.org
| Precursor/Intermediate | Reagent(s) | Method | Product | Reference |
| 2-Methyl-1,3,4-oxadiazole | n-Butyllithium, then I₂ | Lithiation-Iodination | This compound | cdnsciencepub.com (by analogy) |
| 2-Bromo-5-methyl-1,3,4-oxadiazole | Sodium Iodide | Halogen Exchange | This compound | chemicalbook.comrsc.org (by analogy) |
Green Chemistry Principles in this compound Synthesis Research
Green chemistry principles have been increasingly applied to the synthesis of 1,3,4-oxadiazole derivatives to reduce waste, minimize energy consumption, and avoid hazardous solvents. nih.gov These approaches focus on improving the efficiency and environmental footprint of synthetic processes.
Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, enhanced yields, and cleaner reaction profiles. researchgate.netnih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully achieved by reacting hydrazides with carboxylic acids or aldehydes under microwave irradiation. researchgate.netnih.gov For the synthesis of this compound, this would likely involve the microwave-assisted cyclization of acethydrazide with an appropriate iodo-carbonyl precursor. Studies on similar compounds have demonstrated that these reactions can be completed in minutes compared to several hours required for conventional heating. researchgate.net
Solvent-free reaction conditions represent another cornerstone of green synthetic chemistry. An eco-friendly and efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been reported using a grinding technique. researchgate.net This method involves the reaction of aromatic hydrazides with aldehydes in the presence of molecular iodine in a mortar and pestle, completely avoiding the use of organic solvents. researchgate.net This solid-phase approach is not only environmentally benign but also simplifies the work-up procedure. researchgate.netluxembourg-bio.com The combination of solvent-free conditions with microwave irradiation, often using a solid support like silica gel, provides a synergistic improvement in reaction efficiency and environmental safety.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,3,4-Oxadiazole Derivatives
| Starting Materials | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Isonicotinohydrazide + Aromatic Aldehyde | Microwave (300 W) | 3-4 min | High | nih.gov |
| Hydrazide + Aromatic Acid + POCl₃ | Microwave | 5-15 min | 78-92% | researchgate.net |
| Hydrazide + Aromatic Acid + POCl₃ | Conventional Heating | 5-7 hours | 72-85% | researchgate.net |
| Isonicotinohydrazide + Acetic Anhydride on Silica Gel | Microwave (400 W) | 1.5-3 min | 78-92% |
Catalyst-Free and Transition-Metal-Free Approaches
The development of synthetic methods that avoid the use of heavy or transition metal catalysts is a key goal in green chemistry. Many modern strategies for 1,3,4-oxadiazole synthesis operate under transition-metal-free conditions. jchemrev.comchemrxiv.orgchemrxiv.org A prominent approach involves the use of molecular iodine (I₂), which can act as a promoter or oxidant for the cyclization step. jchemrev.comorganic-chemistry.org
Iodine-mediated protocols facilitate the oxidative cyclization of N-acylhydrazones, which are key intermediates formed from the condensation of hydrazides and aldehydes. jchemrev.comjchemrev.com This method is particularly attractive for synthesizing this compound, as iodine is already a component of the reaction system. An efficient, one-pot, metal-free protocol has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using iodine in the presence of a base like cesium carbonate. rsc.org These reactions proceed cleanly and produce high yields, accommodating a good range of functional groups. rsc.org Other non-metallic cyclization reagents include phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA), which facilitate the dehydration of N,N'-diacylhydrazines. jchemrev.comnih.gov Furthermore, visible-light-promoted cyclization reactions have been described that proceed without any catalyst, offering another green alternative to conventional methods. acs.org
Regioselectivity and Yield Optimization in Iodinated Oxadiazole Synthesis Research
The synthesis of unsymmetrically substituted 1,3,4-oxadiazoles like this compound requires precise control over the assembly of the heterocyclic ring to ensure the correct placement of the iodo and methyl groups. The regiochemical outcome is typically controlled by the selection of starting materials in a stepwise synthesis. For instance, the reaction of acethydrazide with an iodo-carboxylic acid derivative (or vice versa) unambiguously defines the positions of the substituents at C2 and C5.
Yield optimization is a critical aspect of synthetic methodology development. For 1,3,4-oxadiazoles, yields are highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the cyclizing agent. Research on the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles demonstrates that solvent-free and microwave-assisted methods often result in significantly higher yields compared to traditional solvent-based thermal methods. researchgate.netnih.gov The choice of dehydrating agent is also crucial; for example, cyclodehydration of N,N′-diacylhydrazines using phosphorus oxychloride under solvent-free conditions has been shown to produce higher yields than when the reaction is conducted in a solvent like toluene. nih.gov
Table 2: Effect of Reaction Conditions on Yields of 2,5-Disubstituted 1,3,4-Oxadiazoles | Precursors | Reagents/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N,N'-diacylhydrazine | POCl₃, Toluene, Reflux | 40-58% | nih.gov | | N,N'-diacylhydrazine | POCl₃, Solvent-free, 55 °C | 65-76% | nih.gov | | Acylhydrazones | I₂ / K₂CO₃ | Good to Excellent | jchemrev.com | | Acylhydrazides + Methylhetarenes | I₂ / Cs₂CO₃ | 61-92% | rsc.org | | Aldehydes + Hypervalent Iodine(III) Reagent | Visible Light, Catalyst-Free | 69-88% | acs.org |
Chemical Reactivity and Transformational Pathways of 2 Iodo 5 Methyl 1,3,4 Oxadiazole
Nucleophilic Substitution Reactions at the Iodo Position
The carbon-iodine bond at the 2-position of the 1,3,4-oxadiazole (B1194373) ring is a prime site for nucleophilic attack. This reactivity is central to the derivatization of this heterocyclic system.
Halogen-Nucleophile Exchange Mechanisms in 1,3,4-Oxadiazole Systems
The 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack due to its electron-deficient nature. rroij.com However, the presence of a good leaving group, such as iodine, at the C2 position facilitates nucleophilic substitution reactions. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The high electrophilicity of the carbon atom bonded to the iodine makes it susceptible to attack by a variety of nucleophiles. chim.it
The general mechanism involves the addition of a nucleophile to the carbon atom bearing the iodine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the iodide ion restores the aromaticity of the oxadiazole ring, yielding the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the oxadiazole ring.
Derivatization via C-I Bond Activation
The carbon-iodine bond in 2-iodo-5-methyl-1,3,4-oxadiazole can be activated to form new carbon-carbon and carbon-heteroatom bonds, enabling a wide range of derivatizations. This activation is often achieved through transition metal-catalyzed cross-coupling reactions. For instance, iodine can be used in oxidative cyclization reactions to form the 1,3,4-oxadiazole ring itself from acylhydrazones. researchgate.net While this is a synthetic method for the ring system, the reactivity of the C-I bond is a key aspect.
These coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities at the 2-position.
Reactivity Influenced by the Methyl Group and 1,3,4-Oxadiazole Ring System
The 1,3,4-oxadiazole ring itself is a thermally stable system, with this stability being enhanced by substitution. rroij.com The ring is composed of two pyridine-type nitrogen atoms, which contribute to its electron-deficient character and make the carbon atoms susceptible to nucleophilic attack, especially when a good leaving group is present. rroij.comresearchgate.net Conversely, electrophilic substitution on the carbon atoms of the oxadiazole ring is extremely difficult due to the low electron density. rroij.com However, electrophilic attack can occur at the nitrogen atoms, particularly if the ring is substituted with electron-releasing groups. rroij.com
Electrophilic and Radical Reaction Studies in Halogenated Oxadiazoles
While nucleophilic substitution is the predominant reaction pathway for this compound, electrophilic and radical reactions have also been explored in the broader context of halogenated oxadiazoles.
Electrophilic attacks on the 1,3,4-oxadiazole ring are generally disfavored due to the ring's electron-deficient nature. rroij.com However, reactions with strong electrophiles can lead to N-alkylation. researchgate.net
Stability and Degradation Pathways in Research Contexts
The 1,3,4-oxadiazole ring is known for its stability. scirp.org However, like all organic compounds, this compound can degrade under certain conditions. Studies on related oxadiazole derivatives have shown that they can be susceptible to degradation under acidic, basic, and oxidative stress, as well as upon exposure to UV light. researchgate.net
For instance, some 1,2,4-oxadiazole (B8745197) derivatives exhibit maximum stability in a pH range of 3-5, with degradation rates increasing at higher or lower pH. nih.gov At low pH, protonation of a ring nitrogen can activate the ring for nucleophilic attack and subsequent ring opening. nih.gov At high pH, direct nucleophilic attack can lead to the formation of an anionic intermediate that, upon protonation, also results in ring cleavage. nih.gov While this data is for a 1,2,4-oxadiazole, similar principles of acid- and base-mediated degradation could apply to the 1,3,4-isomer. Additionally, some oxadiazole compounds have been observed to decompose upon prolonged storage at room temperature. mdpi.com
Advanced Characterization Methodologies in Research for 2 Iodo 5 Methyl 1,3,4 Oxadiazole Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the atomic and molecular composition of 2-iodo-5-methyl-1,3,4-oxadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within a molecule. For 1,3,4-oxadiazole (B1194373) derivatives, ¹H NMR spectra are used to identify signals from protons in different chemical environments. researchgate.netresearchgate.net For instance, in a synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the methyl and methylene (B1212753) proton signals appeared at specific chemical shifts of 2.39 δ and 4.05 δ, respectively. researchgate.net Aromatic protons in this compound were observed at 8.00 and 7.42 δ. researchgate.net
¹³C NMR spectroscopy is equally vital for structural confirmation, revealing the chemical shifts of carbon atoms. researchgate.netresearchgate.netscispace.com In the aforementioned methanamine derivative, the oxadiazole ring carbons were identified by signals at 164.32 and 161.98 δ. researchgate.net The carbon of the methyl group attached to the phenyl ring resonated at 142.59 δ, while the aliphatic carbon linked to the oxadiazole ring appeared at 50.24 δ. researchgate.net Studies on various 1,3,4-oxadiazole derivatives show that the chemical shifts of the oxadiazole ring carbons are influenced by the nature of the substituents. researchgate.netacs.org
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of compounds, which aids in structural elucidation. nih.govsapub.org Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for this purpose. mdpi.com For example, the mass spectrum of 2-({[5-(adamantan-1-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile showed a molecular ion peak (M+) at m/z 366. uzh.ch High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, further confirming the elemental composition of the synthesized molecules. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.netajchem-a.comcapes.gov.br In 1,3,4-oxadiazole derivatives, characteristic IR absorption bands are observed for various functional groups. The C=N stretching vibration is typically found in the region of 1651-1512 cm⁻¹. researchgate.net The C-O-C stretching vibration of the oxadiazole ring is often observed between 1242 and 1163 cm⁻¹. researchgate.net For instance, the IR spectrum of 2-({[5-(adamantan-1-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile displayed characteristic peaks at 3374 cm⁻¹ (N-H), 2210 cm⁻¹ (C≡N), and 1266 cm⁻¹ (C-O-C). uzh.ch
Table 1: Spectroscopic Data for Selected 1,3,4-Oxadiazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
|---|---|---|---|---|
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine researchgate.net | 2.39 (CH₃), 4.05 (CH₂), 7.42 & 8.00 (aromatic) | 21.5 (CH₃), 50.24 (CH₂), 121.11, 127.05, 130.40, 142.59 (aromatic), 161.98 & 164.32 (oxadiazole) | Not specified | Not specified |
| 2-({[5-(adamantan-1-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile uzh.ch | 1.72, 1.96, 2.10 (adamantane), 5.50 (NCH₂N), 5.77 (NH), 6.86, 7.31, 7.47-7.51 (aromatic) | 27.41, 34.55, 36.03, 39.02 (adamantane), 56.94 (NCH₂N), 97.77 (CN), 112.72, 117.13, 119.35, 132.94, 134.50, 147.06 (aromatic), 168.66 (oxadiazole C5), 176.94 (C=S) | 3374 (NH), 3021 (aromatic CH), 2911, 2850 (aliphatic CH), 2210 (CN), 1266 (C-O-C) | 366 (M+) |
| Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate acs.org | 1.42 (CH₃), 4.50 (CH₂), 7.17-7.20, 8.09-8.14 (aromatic) | 14.1 (CH₃), 116.7, 119.1, 130.1 (aromatic), 154.4, 156.5, 165.4, 165.7 (oxadiazole & C=O) | Not specified | Not specified |
| Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate acs.org | 1.49 (CH₃), 4.56 (CH₂), 7.31, 7.53-7.56, 7.87, 7.97 (aromatic) | 14.1 (CH₃), 63.7 (CH₂), 114.6, 120.0, 123.1, 124.6, 131.2 (aromatic), 154.3, 156.6, 164.8, 165.4 (oxadiazole & C=O) | Not specified | Not specified |
Chromatographic and Purity Assessment Methods
Chromatographic techniques are essential for separating mixtures and assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of oxadiazole derivatives. thieme-connect.com For instance, a study on the forced degradation of a 1,3,4-oxadiazole derivative utilized an RP-HPLC method with a C18 column and a mobile phase consisting of acetonitrile, orthophosphoric acid, and methanol (B129727). thieme-connect.com The method was validated for its accuracy, precision, and robustness, demonstrating its suitability for quality control and stability testing. thieme-connect.com The retention time of a compound in HPLC is a key parameter for its identification. thieme-connect.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for analyzing volatile and thermally stable compounds. nih.govnih.gov This technique is particularly useful for the analysis of halogenated heterocyclic compounds. sigmaaldrich.com In the analysis of iodinated aromatic amines, GC-MS methods have been developed that show excellent limits of detection, often in the picogram-per-liter range. nih.gov Derivatization is sometimes employed to improve the volatility and thermal stability of the analytes. nih.gov
Table 2: Chromatographic Methods for Oxadiazole Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C18 (Promosil, 5μ, 4.60 x 250 mm) | Acetonitrile, orthophosphoric acid, and methanol (90:05:05 v/v) | Photodiode Array (PDA) | Purity assessment and forced degradation studies of a 1,3,4-oxadiazole derivative. | thieme-connect.com |
| GC-MS | ZB-Wax (20 m × 0.18 mm × 0.18 µm) | Helium | Mass Spectrometer (Electron Ionization) | Analysis of iodinated derivatives of aromatic amines. | nih.gov |
| GC-MS | Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) | Helium | Mass Spectrometer (Negative Chemical Ionization) | Analysis of iodinated derivatives of aromatic amines. | nih.gov |
X-ray Crystallography for Solid-State Structure Analysis
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound derivatives.
The crystal structures of several 1,3,4-oxadiazole derivatives have been determined using single-crystal X-ray diffraction analysis. rsc.orguzh.ch These studies have revealed important structural features, such as the planarity of the oxadiazole ring and the nature of intermolecular interactions like hydrogen bonding and π-π stacking. rsc.org For example, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole was determined, providing detailed information on its molecular geometry and crystal packing. uzh.ch In another study, the crystal structure of a 5-arylimino-1,3,4-thiadiazole derivative, a related heterocyclic system, was elucidated, confirming its molecular structure and stereochemistry. nih.gov The analysis of crystal structures also helps in understanding the relationship between molecular structure and macroscopic properties. rsc.orgsci-hub.se
Table 3: Crystallographic Data for a 1,3,4-Oxadiazole Derivative
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
|---|---|---|---|---|---|
| 2-({[5-(adamantan-1-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile uzh.ch | Triclinic | P1 | C9-N3: 1.343(5), C9-O1: 1.373(5), C10-O1: 1.368(5) | Not specified | uzh.ch |
| 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole uzh.ch | Monoclinic | P2₁/c | Not specified | Not specified | uzh.ch |
Computational and Theoretical Investigations of 2 Iodo 5 Methyl 1,3,4 Oxadiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of molecules like 2-iodo-5-methyl-1,3,4-oxadiazole. aablocks.com These calculations can elucidate the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO).
The stability and reactivity of 1,3,4-oxadiazole (B1194373) derivatives have been successfully analyzed using DFT, and similar approaches would be applied to this compound. aablocks.com Key parameters derived from these calculations, such as the HOMO-LUMO energy gap, provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. aablocks.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with biological targets.
Table 1: Representative Data from Quantum Chemical Calculations for a Generic 1,3,4-Oxadiazole Derivative
| Parameter | Typical Value Range | Significance |
| HOMO Energy | -6 to -8 eV | Relates to electron-donating ability |
| LUMO Energy | -1 to -3 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4 to 6 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2 to 5 Debye | Influences solubility and intermolecular interactions |
Note: The values in this table are illustrative for the 1,3,4-oxadiazole class and not specific to this compound.
Molecular Docking and Dynamics Simulations in Bioactive Research
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound, this method would be employed to screen for potential biological targets and to understand the specific interactions that stabilize the ligand-receptor complex. Studies on other 1,3,4-oxadiazole derivatives have successfully used molecular docking to identify potential inhibitors for targets like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). aablocks.com The docking process yields a binding affinity score, which estimates the strength of the interaction, and reveals key binding interactions like hydrogen bonds and hydrophobic contacts.
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. This can help to confirm the stability of the predicted binding pose from docking and provide a more accurate assessment of the binding affinity.
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For 1,3,4-oxadiazole derivatives, SAR studies have been instrumental in identifying the key structural features required for a particular biological effect, such as anticancer or antimicrobial activity.
In the context of this compound, a systematic SAR study would involve synthesizing and testing a series of analogs where the iodo and methyl groups are varied or replaced with other substituents. The resulting data would then be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives, for instance, have been used to create models that can predict the inhibitory activity of new compounds. These models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. While the synthesis of 1,3,4-oxadiazoles can be achieved through various routes, computational methods can be used to model the reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. For instance, computational studies can help to understand the cyclization step in the formation of the oxadiazole ring from a diacylhydrazine precursor.
Emerging Trends and Future Research Directions
Development of Novel Synthetic Methodologies for Halogenated Oxadiazoles
The synthesis of halogenated 1,3,4-oxadiazoles, including the title compound, is an area of active research, with a focus on developing more efficient, sustainable, and versatile methods. Traditional syntheses often involve the cyclodehydration of 1,2-diacylhydrazines using harsh reagents like phosphorus oxychloride. mdpi.com However, contemporary research is shifting towards milder and more sophisticated strategies.
Recent advancements include iodine-mediated or -promoted oxidative cyclization reactions. rsc.orgorganic-chemistry.org For instance, molecular iodine can be used to promote the metal-free, one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones. organic-chemistry.org These methods are attractive due to their operational simplicity and good functional group tolerance. rsc.orgorganic-chemistry.org Another innovative approach involves the copper-catalyzed coupling of carboxylic acids with N-isocyaniminotriphenylphosphorane, followed by an in-situ reaction with aryl iodides, providing a direct route to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgacs.org
Furthermore, metal-free domino protocols and photocatalytic methods are gaining traction. organic-chemistry.orgnih.gov These approaches align with the principles of green chemistry by minimizing waste and avoiding toxic heavy metals. The development of one-pot synthesis-functionalization strategies, where the oxadiazole ring is formed and subsequently functionalized in a single sequence, represents a significant step forward in streamlining access to complex derivatives. acs.org
Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazoles
| Method | Reagents | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Classical Cyclodehydration | 1,2-Diacylhydrazines, POCl₃ | Well-established, versatile | Harsh conditions, limited functional group tolerance | mdpi.com |
| Iodine-Mediated Cyclization | Acylhydrazones, I₂ | Metal-free, mild conditions, one-pot | Stoichiometric oxidant required | rsc.orgorganic-chemistry.org |
| Copper-Catalyzed Coupling | Carboxylic acids, NIITP, Aryl iodides | One-pot, good yields, tolerates various functional groups | Requires metal catalyst | organic-chemistry.orgacs.org |
| Photocatalysis | Semicarbazones, Eosin-Y | Visible light, eco-friendly, high yield | Requires specific photocatalyst | nih.gov |
Advanced Functionalization and Derivatization Strategies of 2-Iodo-5-methyl-1,3,4-oxadiazole
The iodine atom in this compound is the key to its synthetic utility, serving as a versatile handle for a wide array of post-synthetic modifications. Advanced functionalization strategies predominantly rely on transition-metal-catalyzed cross-coupling reactions.
The development of complex molecules with specific properties has been greatly enhanced by metal-catalyzed cross-coupling reactions. rsc.orgrsc.org Palladium- and copper-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations are particularly powerful for creating new carbon-carbon and carbon-heteroatom bonds at the 2-position of the oxadiazole ring. These reactions allow for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, leading to vast libraries of novel compounds. acs.orgrsc.orgrsc.org The tolerance of these coupling reactions to various functional groups on the coupling partner is a significant advantage. acs.org
Beyond traditional cross-coupling, direct C-H functionalization is an emerging and highly atom-economical strategy. acs.org Methods involving selective zincation or magnesiation of the oxadiazole ring, followed by Negishi cross-coupling, have been developed to introduce substituents without the need for a pre-installed halogen. acs.org While this is typically applied to non-halogenated oxadiazoles, the principles could be adapted for sequential functionalization. For this compound, the iodo-group provides a highly reliable and predictable site for initial derivatization.
Multidisciplinary Approaches in Bioactivity and Material Science Research
The 1,3,4-oxadiazole (B1194373) scaffold is a "privileged structure" in medicinal chemistry, known to be a bioisostere for amide and ester groups and to impart favorable pharmacokinetic properties. nih.govnih.gov Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. ijpsjournal.comresearchgate.netmdpi.comnih.gov The introduction of a halogen atom, like iodine, at the C5 position has been shown to enhance the anticancer activity of some 1,3,4-oxadiazole derivatives. ijpsjournal.com Therefore, this compound serves as a critical starting material for generating new chemical entities with potential therapeutic applications.
In a significant multidisciplinary overlap, the iodo-substituent makes the molecule a prime candidate for applications in nuclear medicine. The carbon-iodine bond allows for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I). nih.gov This enables the development of radiolabeled tracers for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy. However, the in vivo stability of the C-I bond on heterocyclic rings can be a challenge and requires careful molecular design. nih.govnih.gov
In the realm of material science, 2,5-disubstituted 1,3,4-oxadiazoles are well-known for their electron-transporting and luminescent properties. rsc.orgrsc.org This has led to their extensive investigation as materials for Organic Light Emitting Diodes (OLEDs). rsc.org this compound can be used as a key intermediate to synthesize complex, conjugated molecules via cross-coupling reactions, tuning the electronic and optical properties for advanced material applications. rsc.org
Table 2: Potential Applications of this compound Derivatives
| Field | Application | Rationale | Citations |
|---|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial Agents | Oxadiazole is a privileged scaffold; halogenation can enhance activity. | nih.govijpsjournal.commdpi.com |
| Nuclear Medicine | PET/SPECT Imaging, Radiotherapy | The iodine atom allows for radioiodination. | nih.govnih.govacs.org |
| Material Science | Organic Light Emitting Diodes (OLEDs) | Oxadiazole core has good electron-transport and luminescent properties. | rsc.orgrsc.org |
Challenges and Opportunities in this compound Research
Despite its promise, research on this compound faces several challenges. A primary challenge is the development of highly regioselective and scalable synthetic routes. While novel methods are emerging, achieving high selectivity, especially for multifunctionalized oxadiazoles, can be difficult. acs.org For its application in radiopharmaceuticals, a significant hurdle is ensuring the metabolic stability of the carbon-iodine bond to prevent premature deiodination in vivo, which would lead to off-target radiation exposure and poor imaging quality. nih.gov
Nonetheless, the opportunities for this molecule are vast. Its status as a readily functionalizable building block is a major advantage. It opens the door to the systematic exploration of chemical space through combinatorial chemistry and high-throughput screening, accelerating the discovery of new drugs and materials. There is a significant opportunity to develop novel, greener catalytic systems (e.g., photocatalysis, mechanochemistry) for both the synthesis and derivatization of halogenated oxadiazoles. organic-chemistry.orgnih.gov
Further exploration of its derivatives in diverse biological assays is needed to uncover new therapeutic potentials. In material science, the systematic synthesis and characterization of polymers and dendrimers incorporating this moiety could lead to next-generation electronic and photonic materials. The full potential of this compound as a linchpin in both medicine and materials remains a fertile ground for future scientific investigation. jchemrev.com
Q & A
Q. What are the standard synthetic protocols for preparing 2-Iodo-5-methyl-1,3,4-oxadiazole, and what key intermediates are involved?
The synthesis typically involves cyclization reactions between thiosemicarbazides or tetrazole precursors with iodinating agents. For example, coupling 5-methyl-1,3,4-oxadiazole-2-thione with iodine under oxidative conditions (e.g., using HIO₃ or I₂/KI) can yield the iodinated product. Key intermediates include tetrazole derivatives and carboxylic acid precursors, with reagents like DIC (diisopropylcarbodiimide) facilitating condensation . Optimization of solvent systems (e.g., DCM/DMF mixtures) and temperature control (reflux conditions) is critical for yield improvement.
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments.
- X-ray crystallography : Resolves bond lengths and angles, particularly the C-I bond length (~2.09 Å) and oxadiazole ring planarity .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight and isotopic patterns (e.g., [M+H⁺] peaks).
Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?
The iodine substituent enables participation in Suzuki-Miyaura or Ullmann-type cross-coupling reactions. For example, palladium-catalyzed coupling with aryl boronic acids replaces the iodine with aryl groups, forming 5-methyl-2-aryl-1,3,4-oxadiazoles. Reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) must be tailored to avoid oxadiazole ring degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity. For instance, Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization at the oxadiazole C2 or C5 positions. Molecular docking studies (AutoDock Vina) further assess binding affinities for drug-discovery applications .
Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?
Discrepancies in antimicrobial or anticancer assays often arise from variations in:
- Test strains/cell lines : Standardize using ATCC-recommended models.
- Solvent systems : DMSO concentrations >1% may inhibit growth, skewing IC₅₀ values.
- Assay protocols : Replicate conditions from high-impact studies (e.g., CLSI guidelines for MIC determination). Meta-analyses of PubChem BioAssay data (AID 743255) can identify outliers .
Q. How does tautomerism in 1,3,4-oxadiazoles impact spectroscopic data interpretation?
The oxadiazole ring exhibits thione-thiol tautomerism, altering NMR and IR spectra. For example, ¹H NMR may show exchange broadening near δ 13 ppm (thiol proton). X-ray crystallography definitively assigns tautomeric forms, while variable-temperature NMR tracks dynamic equilibria .
Q. What advanced techniques optimize iodination efficiency in oxadiazole synthesis?
Hypervalent iodine reagents (e.g., PhI(OAc)₂) improve selectivity over traditional I₂/KI. Microwave-assisted synthesis reduces reaction times (30 min vs. 12 hrs) and enhances yields (85% vs. 60%) by promoting even heating. Monitoring via TLC (hexane/EtOAc 3:1) ensures minimal side-product formation .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (to prevent skin/eye contact with iodinated compounds).
- Ventilation : Use fume hoods due to potential iodine vapor release.
- Waste disposal : Segregate halogenated waste and consult environmental safety guidelines for incineration .
Q. How are reaction yields improved in large-scale syntheses of iodinated oxadiazoles?
- Catalyst screening : Test Pd/Cu bimetallic systems for cross-coupling scalability.
- Solvent recycling : Distill DMF from reaction mixtures for reuse.
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, reducing batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
